2-Bromo-1-[2-(pentylamino)-1H-imidazol-5-yl]ethan-1-one
Description
2-Bromo-1-[2-(pentylamino)-1H-imidazol-5-yl]ethan-1-one is a brominated imidazole derivative featuring a pentylamino substituent at the 2-position and a bromoethanone group at the 5-position of the imidazole ring. This compound is of interest in medicinal and synthetic chemistry due to the reactive bromoethanone moiety, which serves as a versatile intermediate for nucleophilic substitution reactions.
Properties
CAS No. |
88723-43-7 |
|---|---|
Molecular Formula |
C10H16BrN3O |
Molecular Weight |
274.16 g/mol |
IUPAC Name |
2-bromo-1-[2-(pentylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C10H16BrN3O/c1-2-3-4-5-12-10-13-7-8(14-10)9(15)6-11/h7H,2-6H2,1H3,(H2,12,13,14) |
InChI Key |
CJSQBNSRULTVBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NC=C(N1)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-(pentylamino)-1H-imidazol-4-yl)ethanone typically involves the reaction of 2-(pentylamino)-1H-imidazole with bromoacetyl bromide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-(pentylamino)-1H-imidazol-4-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce imidazole carboxylic acids .
Scientific Research Applications
2-Bromo-1-(2-(pentylamino)-1H-imidazol-4-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-(pentylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The table below compares the target compound with structurally related analogues, emphasizing key differences in substituents and core heterocycles:
Key Comparisons
Core Heterocycle Variations
- Imidazole vs. Benzimidazole : Benzimidazole derivatives (e.g., ) exhibit extended aromatic systems, enhancing π-π stacking interactions but reducing solubility compared to imidazole cores.
- Imidazole vs. Thiazole : Thiazole-based analogues (e.g., ) introduce a sulfur atom, altering electronic properties and reactivity. Thiazoles are often prioritized in antiviral drug design .
Substituent Effects
- Bromo vs. Trifluoro: Bromoethanone groups (as in the target compound) are superior leaving groups in nucleophilic substitutions compared to trifluoro analogues (e.g., ), making them more reactive in cross-coupling reactions.
- Pentylamino vs.
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